molecular formula C14H10Cl2FNO2 B5546670 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide

Cat. No.: B5546670
M. Wt: 314.1 g/mol
InChI Key: AJCFOKHYQSJIIC-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzamide core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzamide derivative, followed by the introduction of the fluorophenyl and methoxy groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzamide core.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.

Scientific Research Applications

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide can be compared with other similar compounds, such as:

    3,6-dichloro-N-(4-fluorophenyl)pyridine-2-carboxamide: This compound shares a similar core structure but differs in the presence of a pyridine ring instead of a methoxy group.

    3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide: This compound has additional chlorine atoms and a benzothiophene ring, leading to different chemical and biological properties.

Properties

IUPAC Name

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO2/c1-20-13-11(16)7-6-10(15)12(13)14(19)18-9-4-2-8(17)3-5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCFOKHYQSJIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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